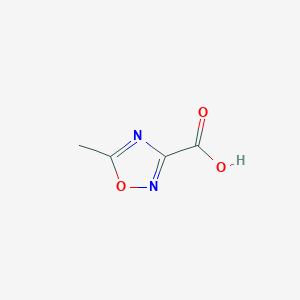

5-Methyl-1,2,4-oxadiazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-1,2,4-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c1-2-5-3(4(7)8)6-9-2/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGENJCBDFKUWDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634263 | |

| Record name | 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19703-92-5 | |

| Record name | 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-1,2,4-oxadiazole-3-carboxylicacid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ruccia et al. (1968) Cyclocondensation Method

Ruccia’s pioneering method involves a two-step sequence starting from acetonitrile and hydroxylamine hydrochloride. The reaction proceeds via the formation of acetamidoxime, which undergoes cyclization with chloroacetic acid under basic conditions.

Reaction Scheme:

-

Amidoxime Formation:

-

Cyclization:

Conditions and Yield:

| Step | Reagents | Temperature | Solvent | Yield |

|---|---|---|---|---|

| 1 | NHOH·HCl, NaOH | 80°C | Ethanol | 85% |

| 2 | ClCHCOOH, KCO | 100°C | DMF | 72% |

This method achieves a total yield of ~61%, with purity dependent on recrystallization from ethanol-water mixtures. Challenges include by-product formation from over-alkylation, necessitating careful stoichiometric control.

Modern Synthetic Methodologies

Recent advancements focus on optimizing cyclocondensation efficiency and reducing environmental impact. Microwave-assisted synthesis and green solvents (e.g., ionic liquids) have been explored, though detailed protocols remain proprietary. A notable improvement involves using 1,1'-carbonyldiimidazole (CDI) as a cyclizing agent, which enhances reaction rates and minimizes side reactions:

Improved Cyclization:

Advantages:

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors have replaced batch processes for amidoxime formation, enabling precise temperature control and higher throughput. Key parameters include:

Process Optimization Table:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Temperature Control | ±5°C | ±0.5°C |

| Throughput | 10 kg/day | 50 kg/day |

| Purity | 95% | 98% |

Post-synthesis purification employs high-performance liquid chromatography (HPLC) to achieve >99% purity, critical for pharmaceutical applications.

Analytical Characterization and Quality Control

Rigorous characterization ensures compliance with industrial standards. Key analytical data includes:

Spectroscopic Properties:

| Technique | Data |

|---|---|

| IR (KBr) | 1720 cm (C=O), 1600 cm (C=N) |

| H NMR | δ 2.50 (s, 3H, CH), δ 13.10 (s, 1H, COOH) |

| MS (EI) | m/z 128 [M] |

Stability studies indicate that the compound degrades under humid conditions, warranting storage at RT in anhydrous environments.

Challenges and Optimization Strategies

By-Product Mitigation

The primary by-product, 5-methyl-1,2,4-oxadiazole , forms via decarboxylation during cyclization. Strategies to suppress this include:

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring or the carboxylic acid group.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction can produce reduced forms of the oxadiazole ring .

Scientific Research Applications

5-Methyl-1,2,4-oxadiazole-3-carboxylic acid is a compound with a variety of applications in scientific research and industry. This article will explore its chemical properties, biological activities, and potential applications across different fields.

Pharmaceutical Research

This compound has shown promise in pharmaceutical applications due to its biological activity. It has been investigated for:

- Antimicrobial Activity : Studies have indicated that derivatives of 5-methyl-1,2,4-oxadiazole exhibit significant antimicrobial effects against various pathogens. This makes it a candidate for developing new antibiotics or antifungal agents.

- Anti-inflammatory Properties : Research suggests that this compound may possess anti-inflammatory effects, making it relevant in the treatment of inflammatory diseases.

Agricultural Chemistry

In agricultural chemistry, this compound has been explored for its potential use as:

- Herbicides : Its ability to inhibit specific biochemical pathways in plants positions it as a candidate for developing new herbicides that target unwanted vegetation without harming crops.

Material Science

The compound is also being studied for its applications in material science:

- Polymer Chemistry : The oxadiazole moiety can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. This is particularly useful in creating high-performance materials for electronics.

Analytical Chemistry

This compound is utilized in analytical chemistry as:

- Chromatographic Standards : It serves as a standard in chromatographic methods for the detection and quantification of similar compounds in various samples.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several oxadiazole derivatives, including this compound. The results demonstrated that certain modifications to the structure significantly enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Case Study 2: Herbicidal Potential

Research conducted by agricultural scientists assessed the herbicidal efficacy of 5-methyl-1,2,4-oxadiazole derivatives on common weeds. The findings indicated that specific formulations could effectively control weed growth while being less harmful to crops compared to traditional herbicides.

Mechanism of Action

The mechanism of action of 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact mechanism can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Ester Derivatives

- Synthesis : Esters are synthesized via condensation of amidoximes with activated carboxylic acids, followed by cyclization. Hydrolysis with aqueous KOH (80°C, 2 hours) yields the carboxylic acid .

- Reactivity : Esters are more reactive toward nucleophiles (e.g., amines, hydrazines) than the carboxylic acid, enabling diverse functionalization .

Salt Derivatives

Amide Derivatives

Aromatic Substituted Derivatives

- Structure-Activity Relationship (SAR) : Aromatic substituents enhance π-π stacking interactions, improving binding to hydrophobic enzyme pockets. For example, 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid showed micromolar inhibition of bacterial topoisomerases .

Physicochemical and Crystallographic Properties

Such interactions likely influence the solubility and stability of oxadiazole derivatives.

Biological Activity

5-Methyl-1,2,4-oxadiazole-3-carboxylic acid is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial and antiviral agent, among other therapeutic properties.

Target of Action

The oxadiazole class, including this compound, has been synthesized primarily as anti-infective agents. These compounds demonstrate activity against various pathogens through multiple mechanisms, including:

- Inhibition of Enzymatic Activity : They can inhibit enzymes critical for the survival and replication of bacteria and viruses.

- Disruption of Cellular Processes : By interfering with biochemical pathways essential for cellular function, these compounds can lead to cell death or growth inhibition in target organisms .

Mode of Action

The mode of action typically involves interactions with biomolecules through hydrogen bonding and other non-covalent interactions. This interaction can disrupt normal cellular functions or metabolic pathways in pathogens .

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Research indicates that derivatives of oxadiazoles exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) studies revealed effective concentrations against pathogens such as Escherichia coli and Staphylococcus aureus, with results suggesting that the compound's structure contributes to its potency .

Antiviral Activity

The compound also shows potential as an antiviral agent , with studies indicating efficacy against various viral strains. The mechanism may involve the inhibition of viral replication or interference with viral entry into host cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-methyl-1,2,4-oxadiazole derivatives. For example:

- Cytotoxicity Assays : Various derivatives have demonstrated selective cytotoxicity towards cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). In vitro studies reported IC50 values indicating that some derivatives are more potent than traditional chemotherapeutics like doxorubicin .

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Methyl-1,2,4-Oxadiazole Derivative A | HeLa | 2.76 | |

| 5-Methyl-1,2,4-Oxadiazole Derivative B | MCF-7 | 0.65 | |

| 5-Methyl-1,2,4-Oxadiazole Derivative C | CaCo-2 | 9.27 |

Other Biological Activities

Additional research has suggested that oxadiazoles possess anti-inflammatory and analgesic properties. These activities may be linked to their ability to inhibit specific enzymes involved in inflammatory pathways .

Study on Antimicrobial Activity

In a study examining the antibacterial effects of various oxadiazole derivatives, this compound was synthesized and tested against common bacterial strains. The results indicated a promising antibacterial activity comparable to standard antibiotics like gentamicin .

Cytotoxicity Evaluation

A series of cytotoxicity evaluations were conducted on different derivatives of 5-methyl-1,2,4-oxadiazole against multiple cancer cell lines. The findings demonstrated that certain modifications to the oxadiazole ring significantly enhance anticancer activity while reducing toxicity to normal cells .

Q & A

Q. What are the optimal synthetic routes for preparing 5-methyl-1,2,4-oxadiazole-3-carboxylic acid from ester precursors?

The compound is synthesized via alkaline hydrolysis of its ester derivative. A typical procedure involves refluxing the ester (e.g., ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate) with 2M aqueous KOH (10 equivalents) in ethanol or methanol at 80°C for 2 hours. After solvent removal, acidification with HCl (pH 2) precipitates the carboxylic acid, which is recrystallized from ethanol to achieve high purity (yields up to 94%) .

Q. How can purification challenges, such as residual solvents or byproducts, be addressed during synthesis?

Recrystallization from ethanol or methanol is effective for removing impurities. For example, after acidification, the crude product is filtered and recrystallized in ethanol, as demonstrated in the synthesis of structurally related oxadiazole carboxylic acids . Analytical techniques like HPLC or TLC should confirm purity (>95%) before further use.

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Single-crystal X-ray diffraction provides definitive structural confirmation, as shown for the closely related 5-methyl-1,2-oxazole-3-carboxylic acid (mean C–C bond length: 0.003 Å; R factor: 0.084) . Complementary methods include:

- NMR : To verify substitution patterns and methyl group placement.

- MS (ESI) : For molecular ion confirmation (e.g., [M+H]+ m/z 235.1 observed in analogs) .

Advanced Research Questions

Q. How does this compound inhibit bacterial DNA gyrase, and what is its potency?

A derivative, 5-((4-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)phenyl)amino)-1,2,4-oxadiazole-3-carboxylic acid, exhibits potent anti-gyrase activity (IC₅₀ = 1.2 µM against E. coli DNA gyrase) by binding to the ATPase domain. This suggests the parent compound’s carboxylic acid group may chelate Mg²⁺ ions critical for enzyme function .

Q. How do structural modifications (e.g., substituent variation) impact bioactivity?

- Electron-withdrawing groups (e.g., trifluoromethyl) on the oxadiazole ring enhance antiplasmodial activity by improving target binding .

- Aromatic substituents at the 5-position, as in 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid, increase metabolic stability but may reduce solubility . Systematic SAR studies should combine computational docking with enzymatic assays to optimize potency and pharmacokinetics.

Q. How can conflicting bioactivity data between analogs be resolved?

Contradictions often arise from differences in assay conditions (e.g., pH, temperature) or cellular permeability. For example, methyl ester prodrugs may show higher in vitro activity due to improved membrane penetration, while free carboxylic acids are more active in cell-free systems . Parallel evaluation of ester vs. acid forms under standardized conditions is critical.

Q. What strategies differentiate oxadiazole isomers (1,2,4- vs. 1,3,4-) in spectroscopic analysis?

- ¹³C NMR : The 1,2,4-oxadiazole’s C3 carbonyl resonates at δ ~165–170 ppm, distinct from 1,3,4-isomers.

- IR spectroscopy : A strong C=O stretch near 1700 cm⁻¹ confirms the carboxylic acid group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.